4-[3-[4-[1-[(2-Bromophenyl)methyl]-2-phenylindol-3-yl]-7-methoxyquinazolin-6-yl]oxypropyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YS-370 is a potent, high selective, and orally active inhibitor of P-glycoprotein (P-gp). It also shows moderate inhibition against CYP3A4. YS-370 effectively reverses multidrug resistance to paclitaxel and colchicine and exhibits stronger antitumor activity in combination with paclitaxel .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YS-370 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed in the available literature .
Industrial Production Methods
Industrial production methods for YS-370 are not explicitly detailed in the available sources. it is likely that the compound is produced using standard pharmaceutical manufacturing processes, including large-scale synthesis, purification, and quality control measures .
Chemical Reactions Analysis
Types of Reactions
YS-370 undergoes various chemical reactions, including:
Oxidation: YS-370 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms.
Substitution: YS-370 can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in the reactions of YS-370 include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired reaction .
Major Products
The major products formed from the reactions of YS-370 include its oxidized, reduced, and substituted derivatives. These products retain the core structure of YS-370 while exhibiting different chemical properties .
Scientific Research Applications
YS-370 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study P-glycoprotein inhibition and multidrug resistance mechanisms.
Biology: Employed in cellular assays to investigate the effects of P-glycoprotein inhibition on cell viability and drug resistance.
Medicine: Explored for its potential to enhance the efficacy of chemotherapeutic agents like paclitaxel and colchicine by reversing multidrug resistance.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
YS-370 exerts its effects by inhibiting P-glycoprotein, a membrane transporter protein involved in drug efflux. By inhibiting P-glycoprotein, YS-370 increases the intracellular concentration of chemotherapeutic agents, thereby enhancing their efficacy. The compound also stimulates P-glycoprotein ATPase activity and moderately inhibits CYP3A4, an enzyme involved in drug metabolism .
Comparison with Similar Compounds
Similar Compounds
Tariquidar (XR9576): A potent and selective noncompetitive inhibitor of P-glycoprotein.
FM04: A potent P-glycoprotein inhibitor that binds to specific residues and disrupts critical interactions.
Reversin 121: A P-glycoprotein inhibitor that increases ATPase activity and reverses multidrug resistance.
Uniqueness of YS-370
YS-370 is unique in its high selectivity and oral activity as a P-glycoprotein inhibitor. It effectively reverses multidrug resistance to paclitaxel and colchicine and exhibits stronger antitumor activity in combination with paclitaxel. Its moderate inhibition against CYP3A4 further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C37H35BrN4O3 |
---|---|
Molecular Weight |
663.6 g/mol |
IUPAC Name |
4-[3-[4-[1-[(2-bromophenyl)methyl]-2-phenylindol-3-yl]-7-methoxyquinazolin-6-yl]oxypropyl]morpholine |
InChI |
InChI=1S/C37H35BrN4O3/c1-43-33-23-31-29(22-34(33)45-19-9-16-41-17-20-44-21-18-41)36(40-25-39-31)35-28-13-6-8-15-32(28)42(24-27-12-5-7-14-30(27)38)37(35)26-10-3-2-4-11-26/h2-8,10-15,22-23,25H,9,16-21,24H2,1H3 |
InChI Key |
WSOJDUFWINGDJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2C3=C(N(C4=CC=CC=C43)CC5=CC=CC=C5Br)C6=CC=CC=C6)OCCCN7CCOCC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.